Cas no 877-88-3 (3,5-Dimethoxybenzyl bromide)

3,5-Dimethoxybenzyl bromide (CAS 1885-44-9) is a versatile aryl bromide compound featuring a benzyl bromide functional group substituted with two methoxy groups at the 3- and 5-positions. This crystalline solid exhibits high reactivity in nucleophilic substitution reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its electron-rich aromatic ring enhances reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the benzylic bromide moiety serves as an efficient alkylating agent. The compound's stability under ambient conditions and well-defined melting point (typically 70-73°C) facilitate handling and purification. It is particularly valuable in medicinal chemistry for constructing complex molecules containing dimethoxyphenyl motifs, with applications in developing CNS-active compounds and kinase inhibitors. The presence of two methoxy groups provides additional sites for further functionalization, making it a valuable building block in multi-step synthetic routes.
3,5-Dimethoxybenzyl bromide structure
3,5-Dimethoxybenzyl bromide structure
Product Name:3,5-Dimethoxybenzyl bromide
CAS No:877-88-3
MF:C9H11BrO2
MW:231.086442232132
MDL:MFCD01321368
CID:40174
PubChem ID:1274490
Update Time:2025-07-02

3,5-Dimethoxybenzyl bromide Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-3,5-dimethoxybenzene
    • 3,5-Dimethoxybenzyl Bromide
    • Eicosane
    • α-Bromo-3,5-dimethoxytoluene
    • 3,5-Dimethoxybenzylbromide
    • Benzene, 1-(bromomethyl)-3,5-dimethoxy-
    • 5-(bromomethyl)-1,3-dimethoxybenzene
    • 3,5-dimethoxy benzyl bromide
    • alpha-Bromo-3,5-dimethoxytoluene
    • PubChem13588
    • 5-(Bromomethyl)resorcinol dimethyl ether
    • 3,5-Dimethoxy benzylbromide
    • 3,5-dimethoxy-benzyl bromide
    • KSC494E7N
    • 3, 5-Dimethoxy benzylbromide
    • ghl.PD_Mitscher_leg0.1147
    • BEN075
    • 1-(Bromomethyl)-3,5-dimethoxybenzene (ACI)
    • Toluene, α-bromo-3,5-dimethoxy- (7CI, 8CI)
    • 1-(Bromomethyl)-3,5-bis(methoxy)benzene
    • 3,5-Dimethoxybenzyl bromide
    • MDL: MFCD01321368
    • Inchi: 1S/C9H11BrO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3
    • InChI Key: BTHIGJGJAPYFSJ-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(OC)C=C(OC)C=1

Computed Properties

  • Exact Mass: 229.99400
  • Monoisotopic Mass: 229.994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.384
  • Melting Point: 71.0 to 74.0 deg-C
  • Boiling Point: 292.1°C at 760 mmHg
  • Flash Point: 129.9°C
  • Refractive Index: 1.538
  • PSA: 18.46000
  • LogP: 2.59870
  • Solubility: Not determined

3,5-Dimethoxybenzyl bromide Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S27-S36/37/39-S45
  • Hazardous Material Identification: C
  • Risk Phrases:R34
  • HazardClass:8
  • PackingGroup:II
  • Storage Condition:0-10°C

3,5-Dimethoxybenzyl bromide Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,5-Dimethoxybenzyl bromide Pricemore >>

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3,5-Dimethoxybenzyl bromide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: 1,4-Dioxane ;  1 h, 40 °C; 40 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Studies toward the synthesis of caramboxin analogues
Filho, Ronaldo E. Oliveira; Higa, Vanessa M. ; Omori, Alvaro T., Journal of the Brazilian Chemical Society, 2019, 30(3), 528-540

Production Method 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Carbon tetrabromide ;  -78 °C; 80 min, -50 °C
Reference
Synthesis and biological evaluation of bilobol and adipostatin A
Tanaka, Ayano; Arai, Yasuhiro; Kim, Su-Nam; Ham, Jungyeob; Usuki, Toyonobu, Journal of Asian Natural Products Research, 2011, 13(4), 290-296

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C → rt
1.2 Solvents: Water ;  cooled
Reference
Design, synthesis, and evaluation of resveratrol derivatives as Ass1-42 aggregation inhibitors, antioxidants, and neuroprotective agents
Lu, Chuanjun; Guo, Yueyan; Li, Jianheng; Yao, Meicun; Liao, Qiongfeng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7683-7687

Production Method 4

Reaction Conditions
Reference
Synthesis of nonadeutero olivetol and nonadeutero cannabinoids
Seltzman, Herbert H.; Begum, Mosammat K.; Wyrick, Christopher D., Journal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(9), 1009-18

Production Method 5

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Water ;  0 °C; 0 °C → rt
Reference
Simple and high-efficiency method for synthesis of trans-resveratrol
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  2 h, rt
Reference
Synthesis of cannabinol by a modified Ullmann-Ziegler cross-coupling
Nuellen, Max P.; Goettlich, Richard, Synlett, 2013, 24(9), 1109-1112

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Diethyl ether ;  25 °C; 3 h, 40 °C
Reference
Total synthesis of resveratrol-based natural products: a chemoselective solution
Snyder, Scott A.; Zografos, Alexandros L.; Lin, Yunqing, Angewandte Chemie, 2007, 46(43), 8186-8191

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled; 4.5 h, rt
1.2 Reagents: Water ;  cooled
Reference
Synthesis and HIV-1 inhibitory activity of natural products isolated from Gnetum parvifolium and their analogues
Piao, Zhisong; Feng, Yabing; Wang, Lin; Zhang, Xingquan; Lin, Mao, Yaoxue Xuebao, 2010, 45(12), 1509-1515

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 30 min, 0 °C
1.2 Reagents: Potassium bromide Solvents: Water ;  0 °C
Reference
Synthesis and biological evaluation of novel resveratrol-oxadiazole hybrid heterocycles as potential antiproliferative agents
Murty, M. S. R.; Penthala, Raju; Polepalli, Sowjanya; Jain, N., Medicinal Chemistry Research, 2016, 25(4), 627-643

Production Method 10

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ;  cooled
Reference
Multitarget-directed resveratrol derivatives: anti-cholinesterases, anti-β-amyloid aggregation and monoamine oxidase inhibition properties against Alzheimer's disease
Pan, Long-Fei; Wang, Xiao-Bing; Xie, Sai-Sai; Li, Su-Yi; Kong, Ling-Yi, MedChemComm, 2014, 5(5), 609-616

Production Method 11

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 4 h, rt
Reference
Design, synthesis and antiproliferative activity of the new conjugates of E7010 and resveratrol as tubulin polymerization inhibitors
Kamal, Ahmed; Ashraf, Md.; Basha, Shaik Thokhir; Ali Hussaini, S. M.; Singh, Shamshair; et al, Organic & Biomolecular Chemistry, 2016, 14(4), 1382-1394

Production Method 12

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Diethyl ether ;  25 °C; 3 h, 40 °C
1.2 Reagents: Water ;  cooled
Reference
Total Synthesis of Diverse Carbogenic Complexity within the Resveratrol Class from a Common Building Block
Snyder, Scott A.; Breazzano, Steven P.; Ross, Audrey G.; Lin, Yunqing; Zografos, Alexandros L., Journal of the American Chemical Society, 2009, 131(5), 1753-1765

Production Method 13

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
Reference
A convenient synthesis of 14C-labeled resveratrol
Zeng, Dongli; Mi, Qixi; Sun, Hongfang; Wang, Haifang, Journal of Labelled Compounds & Radiopharmaceuticals, 2004, 47(3), 167-174

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1 - 3 h, 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified
1.3 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  3 - 12 h, 0 °C
1.4 Reagents: Water
Reference
New potential mammalian lignan metabolites of environmental phytoestrogens
Raffaelli, Barbara; Leppala, Eija; Chappuis, Clement; Wahala, Kristiina, Environmental Chemistry Letters, 2006, 4(1), 1-9

3,5-Dimethoxybenzyl bromide Raw materials

3,5-Dimethoxybenzyl bromide Preparation Products

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Amadis Chemical Company Limited
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(CAS:877-88-3)3,5-二甲氧基苄溴
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Amadis Chemical Company Limited
(CAS:877-88-3)3,5-Dimethoxybenzyl bromide
A24714
Purity:99%
Quantity:100g
Price ($):150.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:877-88-3)3,5-Dimethoxybenzyl Bromide
1635137
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
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